

theoretical and computational studies of 5-Fluoroquinolin-4-amine

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Compound of Interest

Compound Name: 5-Fluoroquinolin-4-amine

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **5-Fluoroquinolin-4-amine**

Foreword: Bridging Theory and Application

In modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design, prized for its versatile biological activities, including antimicrobial and anticancer properties.^{[1][2][3]} The strategic introduction of a fluorine atom, as in **5-Fluoroquinolin-4-amine**, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.^[4] This guide provides a comprehensive framework for the theoretical and computational characterization of **5-Fluoroquinolin-4-amine**, moving beyond a mere recitation of methods to explain the causality behind each analytical choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to unlock the full potential of this promising heterocyclic compound.

Molecular Foundation: Synthesis and Structural Optimization

A thorough computational analysis begins with an accurate three-dimensional molecular structure. While various synthetic routes to 4-aminoquinolines exist, a common approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding amines.^{[2][3]} For

our target molecule, this would typically involve the nucleophilic substitution of a chlorine atom at the C4 position with an amino group.

Before any properties can be accurately predicted, the molecule's geometry must be optimized to find its lowest energy conformation. This is the foundational step upon which all subsequent calculations are built.

Protocol: Geometry Optimization

- **Structure Drawing:** Draw the 2D structure of **5-Fluoroquinolin-4-amine** in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
- **Methodology Selection:** Employ Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.^{[5][6]}
 - **Functional:** The B3LYP hybrid functional is a widely validated and robust choice for this class of compounds.^{[7][8]}
 - **Basis Set:** The 6-311++G(d,p) basis set is recommended. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing systems with lone pairs and potential hydrogen bonding. The '(d,p)' polarization functions allow for greater flexibility in describing bond shapes.
- **Execution:** Perform the geometry optimization calculation using software like Gaussian. The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
- **Validation:** Compare the calculated bond lengths and angles with experimental crystallographic data of structurally similar quinoline derivatives to ensure the computational model is sound.^[9]

Spectroscopic Fingerprinting: A Dialogue Between Experiment and Theory

Spectroscopy provides an empirical fingerprint of a molecule. By correlating experimental spectra with theoretical calculations, we can achieve unambiguous peak assignments and gain deeper insight into the molecule's electronic and vibrational properties.

Vibrational Analysis (FT-IR)

Vibrational spectroscopy probes the stretching and bending of chemical bonds. A DFT frequency calculation not only confirms the optimized geometry but also predicts the infrared spectrum.

- Causality: Discrepancies between experimental (solid-state) and calculated (gas-phase) frequencies are expected due to intermolecular interactions in the solid phase. To correct for this and other systematic errors in the DFT method, a scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies.^[7]

Table 1: Illustrative Vibrational Mode Assignments for **5-Fluoroquinolin-4-amine**

Vibrational Mode	Calculated Wavenumber (cm ⁻¹ , Scaled)	Experimental Wavenumber (cm ⁻¹)	Assignment
N-H Stretch	~3450, ~3350	~3430, ~3330	Asymmetric & Symmetric stretch of NH ₂
C-H Stretch (Aromatic)	~3100-3000	~3080-3020	Aromatic ring C-H vibrations
C=N, C=C Stretch	~1620-1500	~1610-1490	Quinoline ring skeletal vibrations
N-H Bend	~1580	~1575	Scissoring motion of NH ₂ group
C-F Stretch	~1250	~1245	Carbon-Fluorine bond stretching

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.^{[7][10]}

- **Expert Insight:** Calculations are typically performed using the optimized geometry and the same DFT level of theory. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the identical level of theory, to yield the final chemical shifts.

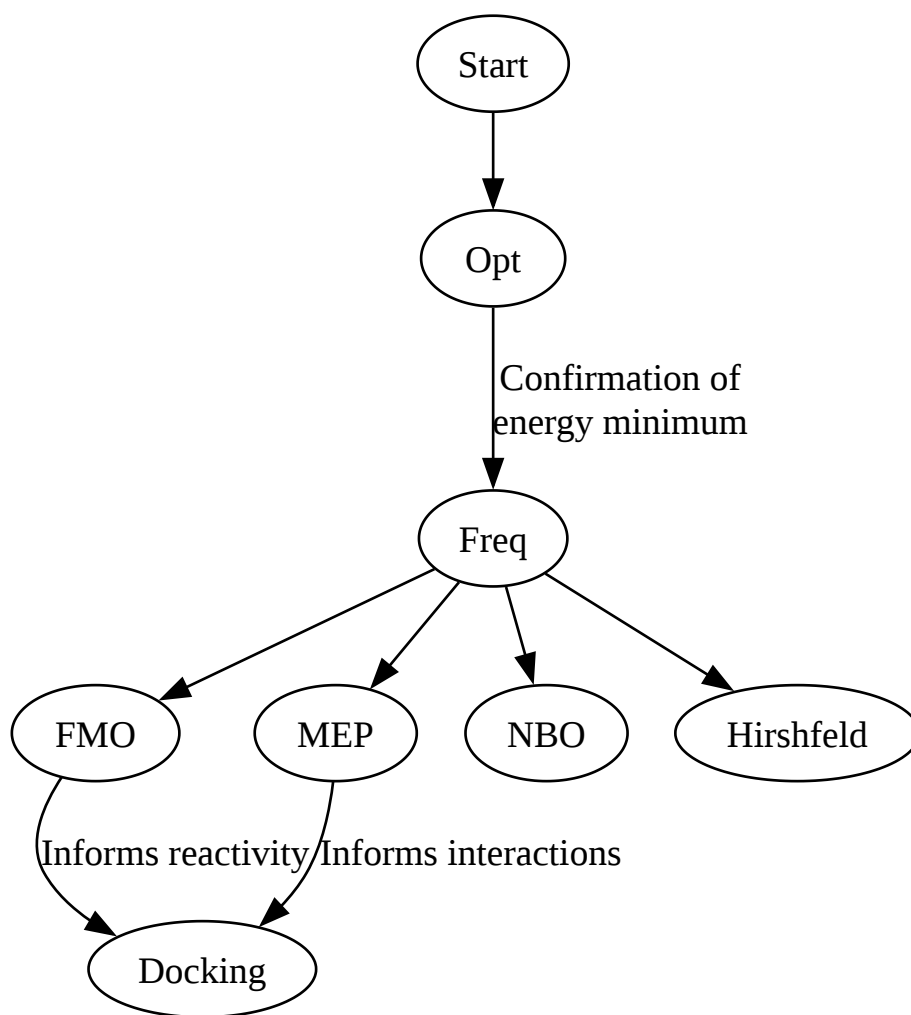
Electronic Transitions (UV-Vis)

UV-Vis spectroscopy reveals information about electronic excitations within the molecule. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths.[\[10\]](#)[\[11\]](#)

- **Trustworthiness:** The solvent environment can significantly impact electronic transitions. Performing the TD-DFT calculation within a solvent continuum model, such as the Polarization Continuum Model (PCM), provides results that are more comparable to experimental solution-phase spectra.[\[8\]](#) The analysis of the orbitals involved in the main transitions (e.g., HOMO to LUMO) confirms the nature of the excitation, such as a $\pi \rightarrow \pi^*$ transition common in aromatic systems.

Quantum Chemical Deep Dive: Unveiling Reactivity and Interactions

With a validated structure, we can now compute a suite of electronic properties that govern the molecule's behavior.



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Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

- HOMO: Represents the ability to donate an electron (nucleophilicity). For **5-Fluoroquinolin-4-amine**, the HOMO is expected to be distributed across the electron-rich quinoline ring system and the amino group.
- LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized over the aromatic system.

- Energy Gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$): This value is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[\[5\]](#)

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

Parameter	Formula	Description
HOMO Energy (E_{HOMO})	-	Energy of the highest occupied molecular orbital
LUMO Energy (E_{LUMO})	-	Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)	$E_{\text{LUMO}} - E_{\text{HOMO}}$	Indicator of chemical stability and reactivity
Chemical Hardness (η)	$(E_{\text{LUMO}} - E_{\text{HOMO}}) / 2$	Resistance to change in electron distribution
Chemical Softness (S)	$1 / (2\eta)$	Reciprocal of hardness, measure of reactivity
Electronegativity (χ)	$-(E_{\text{HOMO}} + E_{\text{LUMO}}) / 2$	Power of an atom to attract electrons
Electrophilicity Index (ω)	$\chi^2 / (2\eta)$	Measure of electrophilic power

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

- Interpretation:
 - Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these would be centered around the nitrogen atom of the quinoline ring and the amino group.[\[1\]](#)

- Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.[\[1\]](#)
- Application: The MEP map provides a direct visual guide for predicting non-covalent interactions like hydrogen bonding and is crucial for understanding how the molecule might fit into a protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals.[\[12\]](#)[\[13\]](#)

- Key Insight: The most significant interactions are quantified by the stabilization energy, $E(2)$. For example, the delocalization of the nitrogen lone pair (donor) into the antibonding orbitals (acceptor) of the quinoline ring ($n \rightarrow \pi^*$) is a key stabilizing feature. This analysis quantitatively confirms the electron-donating nature of the amino group and its effect on the aromatic system.[\[9\]](#)

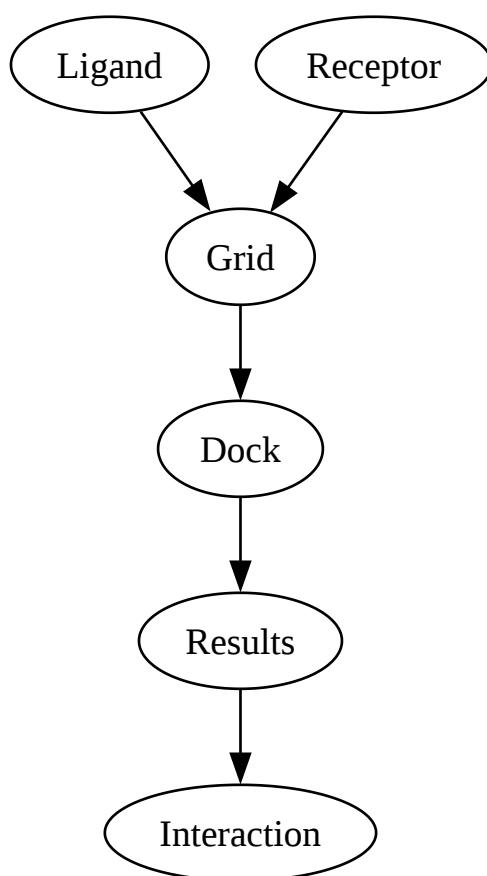
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure.[\[14\]](#)[\[15\]](#) The surface is mapped with properties like d_{norm} , which highlights regions of close contact.

- Self-Validation: The analysis generates 2D "fingerprint plots" that decompose the surface into contributions from different types of atomic contacts (e.g., $\text{H}\cdots\text{H}$, $\text{C}\cdots\text{H}$, $\text{F}\cdots\text{H}$).[\[16\]](#)[\[17\]](#) The relative percentages of these contacts provide a quantitative summary of the crystal packing forces. For **5-Fluoroquinolin-4-amine**, significant contributions from $\text{H}\cdots\text{H}$, $\text{C}\cdots\text{H}$, and $\text{N}\cdots\text{H}$ contacts would be expected, indicating the importance of van der Waals forces and hydrogen bonding. The presence of the fluorine atom would also introduce $\text{F}\cdots\text{H}$ contacts.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] This is a cornerstone of rational drug design, allowing for the evaluation of a compound's potential as an inhibitor. Given the known antimicrobial and anticancer activities of quinolines, a relevant target could be a bacterial DNA gyrase or a human kinase.[20][21]



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Protocol: Molecular Docking

- **Ligand Preparation:** Use the DFT-optimized structure of **5-Fluoroquinolin-4-amine**. Assign appropriate partial charges (e.g., Gasteiger charges).
- **Receptor Preparation:** Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

- **Binding Site Definition:** Identify the active site of the protein, typically based on a co-crystallized native ligand or known catalytic residues. Define a grid box that encompasses this entire site.
- **Docking Execution:** Use software like AutoDock or Schrödinger Glide to perform the docking. [22] The program will systematically sample different conformations and orientations of the ligand within the grid box.
- **Results Analysis:**
 - **Binding Affinity:** The primary quantitative output is the binding energy (or docking score), typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower values indicate stronger binding. [22][23]
 - **Pose Analysis:** The top-scoring poses are visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and the protein's amino acid residues. This provides a structural basis for the molecule's predicted activity.

Conclusion

The theoretical and computational study of **5-Fluoroquinolin-4-amine** provides a multi-faceted understanding of its intrinsic properties and potential applications. This guide outlines a logical and scientifically rigorous workflow, starting from an accurate molecular structure and progressing through spectroscopic correlation, detailed quantum chemical analysis, and practical application in molecular docking. By integrating these computational tools, researchers can rapidly assess the molecule's stability, reactivity, and biological potential, thereby accelerating the cycle of design, testing, and optimization in the development of new therapeutics and functional materials.

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